molecular formula C8H18ClO2P B8593545 Dibutyl chlorophosphite CAS No. 4124-92-9

Dibutyl chlorophosphite

Cat. No. B8593545
Key on ui cas rn: 4124-92-9
M. Wt: 212.65 g/mol
InChI Key: RGBRNLMBUNZLQD-UHFFFAOYSA-N
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Patent
US04032602

Procedure details

17.0 g (0.125 mole) of phosphorus trichloride is added dropwise at 5° to 10° C., with vigorous stirring, to a mixture of 62.5 g (0.25 mole) of tri-n-butylphosphite and 5.0 g of benzyltriethylammonium chloride (water content 7%). After completion of the addition, the reaction mixture is heated to room temperature and stirred for a further 8 hours at this temperature. After separation of the benzyltriethylammonium chloride by filtration there is obtained, by distillation of the filtrate under reduced pressure, 51.8 g (65% of theory, relative to phosphorus trichloride) of di-n-butylchlorophosphite, b.p. 96° to 98° C./10 Torr.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)[Cl:2].[CH2:5]([O:9][P:10](OCCCC)[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH2:6][CH2:7][CH3:8]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH2:5]([O:9][P:10]([Cl:2])[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH2:6][CH2:7][CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
62.5 g
Type
reactant
Smiles
C(CCC)OP(OCCCC)OCCCC
Name
Quantity
5 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 8 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
After separation of the benzyltriethylammonium chloride
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(CCC)OP(OCCCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 51.8 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 194.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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